N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide
CAS No.: 877817-12-4
Cat. No.: VC5850870
Molecular Formula: C22H19NO6S3
Molecular Weight: 489.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877817-12-4 |
|---|---|
| Molecular Formula | C22H19NO6S3 |
| Molecular Weight | 489.58 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C22H19NO6S3/c24-31(25,22-9-5-15-30-22)21(20-8-4-14-28-20)16-23-32(26,27)19-12-10-18(11-13-19)29-17-6-2-1-3-7-17/h1-15,21,23H,16H2 |
| Standard InChI Key | MYZSLWQIRAALEH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure features a central ethyl backbone substituted at both carbon atoms: one bonded to a furan-2-yl group and the other to a thiophene-2-sulfonyl moiety. The sulfonamide nitrogen is further linked to a 4-phenoxybenzene ring, creating a conjugated system that enhances electronic delocalization. Key structural attributes include:
-
Furan Ring: A five-membered oxygen-containing heterocycle contributing to electrophilic substitution reactivity .
-
Thiophene Sulfonyl Group: A sulfur-based heterocycle modified with a sulfonyl (-SO-) group, enhancing electron-withdrawing character and metabolic stability.
-
4-Phenoxybenzene Sulfonamide: A biphenyl ether scaffold common in COX-2 inhibitors, suggesting potential for targeted binding interactions.
The interplay between these groups is evident in the compound’s InChIKey (MYZSLWQIRAALEH-UHFFFAOYSA-N), which encodes stereochemical and connectivity data critical for computational modeling.
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) are unavailable, analogous sulfonamides exhibit diagnostic signals:
-
H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while sulfonamide NH appears as a broad singlet near δ 10.5 ppm.
-
IR Spectroscopy: Strong absorptions for sulfonyl S=O (1350–1150 cm) and aromatic C=C (1600–1450 cm).
Density functional theory (DFT) simulations predict a planar conformation for the 4-phenoxybenzene ring, with dihedral angles of 15°–25° between the thiophene and furan planes.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound’s synthesis likely employs a convergent strategy, as outlined below:
-
Thiophene Sulfonation: Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene at −10°C .
-
Furan-Ethylamine Formation: Condensation of furan-2-carbaldehyde with ethylamine hydrochloride yields 2-(furan-2-yl)ethylamine .
-
Sulfonamide Coupling: Reaction of 4-phenoxybenzenesulfonyl chloride with the furan-ethylamine intermediate forms the primary sulfonamide.
-
Thiophene Sulfonyl Incorporation: Mitsunobu or nucleophilic substitution links the thiophene sulfonyl group to the ethyl backbone.
Optimized Reaction Conditions
Key steps require stringent control:
-
Temperature: Sulfonation reactions proceed at −10°C to prevent polysubstitution .
-
Catalysts: Titanium tetraisopropoxide and chiral ligands enable asymmetric induction during furan-ethylamine synthesis .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC.
Physicochemical Properties
Thermodynamic Parameters
Experimental data remain limited, but computational models predict:
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC Simulation |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Molinspiration |
| Aqueous Solubility | 0.12 mg/mL (25°C) | QSPR Modeling |
| pKa (Sulfonamide NH) | 9.8 | Marvin Suite |
The high logP value indicates lipophilicity, favoring membrane permeability but posing challenges for aqueous formulation.
Stability Profile
-
Photostability: Decomposes under UV light (λ = 254 nm) via sulfonyl radical formation.
-
Hydrolytic Stability: Resistant to acidic hydrolysis (pH 3–5) but degrades at pH >10 due to sulfonamide cleavage.
Research and Development Challenges
Synthetic Scalability
-
Protecting Groups: tert-Butyloxycarbonyl (Boc) for amine intermediates .
-
Catalytic Systems: Enantioselective phase-transfer catalysts to improve chiral purity .
Toxicity Concerns
While in vivo data are lacking, structural alerts include:
-
Furan Ring: Potential hepatotoxicity via cytochrome P450-mediated epoxidation.
-
Sulfonamide Hypersensitivity: Risk of allergic reactions in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume